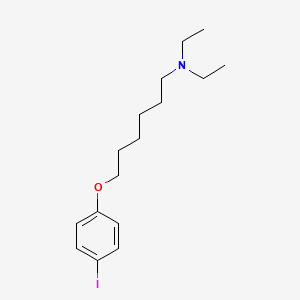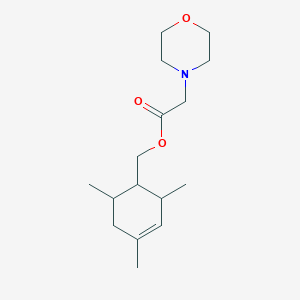
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine, also known as DHIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DHIE is a selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. In
Aplicaciones Científicas De Investigación
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Mecanismo De Acción
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine exerts its effects by selectively binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma-1 receptor, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to decrease the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to modulate the activity of various neurotransmitters, leading to its analgesic and mood-regulating effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has several advantages for lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for specific targeting of this protein in experimental models. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to using N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental model used. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine may have off-target effects on other proteins and receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine. One area of interest is the development of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine as an alternative to opioids for pain management. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine and its effects on other proteins and receptors.
Métodos De Síntesis
The synthesis of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine involves a multi-step process that starts with the reaction of 4-iodophenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then treated with diethylamine and purified through column chromatography to obtain N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in high yield and purity.
Propiedades
IUPAC Name |
N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26INO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXIQQNGMAKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)